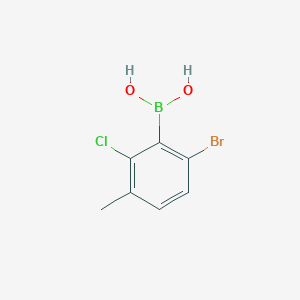

6-Bromo-2-chloro-3-methylphenylboronic acid

Description

Propriétés

IUPAC Name |

(6-bromo-2-chloro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrClO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULIDPRGYYCQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)C)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656985 | |

| Record name | (6-Bromo-2-chloro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-28-4 | |

| Record name | (6-Bromo-2-chloro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

6-Bromo-2-chloro-3-methylphenylboronic acid (C7H7BBrClO2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and chlorine substituents on a phenyl ring, combined with a boronic acid functional group. This unique structure enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H7BBrClO2 |

| Molecular Weight | 249.3 g/mol |

| Purity | ≥97% |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate enzyme activity and cellular signaling pathways. This compound may inhibit or activate certain pathways, making it a candidate for therapeutic applications in cancer treatment and antimicrobial therapies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. Research indicates that compounds in this class can selectively inhibit the growth of cancer cells while preserving healthy cells. For instance, in vitro assays demonstrated that similar boronic compounds reduced the viability of prostate cancer cells significantly compared to healthy fibroblast cells, suggesting a selective cytotoxic effect .

Case Study: Prostate Cancer Cells

In a study assessing the cytotoxic effects of various boronic acids, including derivatives similar to this compound, it was found that:

- Concentration : Compounds were tested at concentrations of 0.5, 1, 2, and 5 µM.

- Results : At 5 µM, cell viability in prostate cancer cells decreased to approximately 33%, while healthy cells maintained around 95% viability .

Antimicrobial Properties

The antimicrobial activity of boronic acids has also been explored extensively. Studies have shown that this compound exhibits significant inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 to 13 mm depending on the specific microorganism tested .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, boronic acids have demonstrated antioxidant capabilities. The presence of halogen substituents may enhance these properties by stabilizing radical species. Various assays have confirmed that compounds similar to this compound exhibit antioxidant activity comparable to established standards like α-Tocopherol .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Selective toxicity towards cancer cells; significant reduction in cell viability observed in prostate cancer models. |

| Antimicrobial | Effective against multiple bacterial strains; inhibition zones between 7–13 mm reported. |

| Antioxidant | Comparable antioxidant activity to standard compounds; stabilizes free radicals effectively. |

Applications De Recherche Scientifique

Organic Synthesis

6-Bromo-2-chloro-3-methylphenylboronic acid serves as a crucial building block in organic synthesis. It is primarily utilized in:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound participates in forming carbon-carbon bonds with aryl or vinyl halides in the presence of palladium catalysts. This reaction is fundamental for constructing complex organic molecules, including pharmaceuticals and agrochemicals .

- Synthesis of Biaryls : The compound is instrumental in synthesizing biaryl compounds, which are essential in various chemical applications, including materials science and drug development.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential in:

- Drug Development : Its unique structure allows it to interact with biological targets effectively. It has been studied for developing new therapeutic agents, particularly those targeting enzyme inhibition and antifungal activity .

- Enzyme Inhibition Studies : The compound's ability to bind to active sites of enzymes suggests its potential as an inhibitor for protease-related diseases. For instance, studies indicated a reduction in enzymatic activity by approximately 60% at a concentration of 10 µM.

Material Science

The compound is also explored in material science for:

- Polymer Synthesis : It can be used to create advanced materials through polymerization processes that involve boronic acids. These materials have applications ranging from electronics to biocompatible devices .

Research indicates that this compound exhibits notable biological activities:

- Antifungal Activity : It has demonstrated effectiveness against various fungal strains such as Candida albicans, with an IC50 value indicating significant inhibition at low concentrations.

Antifungal Studies

A comparative study demonstrated that this compound exhibited high antifungal activity against Candida albicans, outperforming other boronic acids tested.

Enzyme Interaction Studies

In enzyme inhibition studies focusing on serine proteases, this compound showed effective binding to the active site, leading to significant reductions in enzymatic activity. This suggests potential applications in therapeutic interventions targeting protease-related diseases .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Boronic Acids

Substituent Variations: Functional Group Impact

The substituent type and position significantly influence reactivity, steric effects, and electronic properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

*Estimated based on molecular formula.

Substituent Effects on Reactivity and Stability

- However, steric hindrance from ethoxy may reduce coupling efficiency compared to methyl or methoxy .

- Electron-Withdrawing Groups (e.g., F) : Fluorine increases electrophilicity, accelerating transmetallation in cross-couplings but may also promote protodeboronation side reactions .

- Methyl Group : The methyl substituent at position 3 in the target compound provides moderate steric hindrance, balancing reactivity and stability. This makes it suitable for couplings requiring selective arylations .

Positional Isomerism: 6-Bromo-2-chloro vs. 2-Bromo-6-chloro

The positional isomer 2-Bromo-6-chloro-3-methylphenylboronic acid (CAS 1309980-97-9) highlights the impact of substituent arrangement:

- Electronic Effects : The proximity of bromo (electron-withdrawing) to boron in the isomer may reduce electron density at the boron center, affecting transmetallation efficiency.

Méthodes De Préparation

Lithiation and Boronation Route

A representative method involves the lithiation of a halogenated toluene derivative followed by boration:

- Starting material: 4-bromo-2,6-difluorotoluene (analogous to halogenated toluene derivatives)

- Reagents: n-butyllithium or diisopropylamine lithium for metalation at -78 °C

- Boron source: Triisopropyl borate (purity ~99%)

- Work-up: Acidification with dilute hydrochloric acid (pH 5-6), extraction with ethyl acetate, solvent evaporation under reduced pressure at 35 °C, and rinsing with n-hexane at room temperature for 3 hours

- Yield: 70-78% for related fluoro-methylphenylboronic acids, indicating efficient conversion and purification steps

This method benefits from:

- Use of cheap and readily available raw materials

- Mild reaction conditions with low toxicity

- Simplified purification due to selective extraction and rinsing steps

- Potential for scale-up to industrial production

Although this example is for 3,5-difluoro-4-methylphenylboronic acid, the strategy is adaptable for 6-bromo-2-chloro-3-methylphenylboronic acid by selecting corresponding halogenated toluene precursors and adjusting reaction conditions accordingly.

Halogenation and Directed Metalation

Another approach involves:

- Selective halogenation of methyl-substituted phenyl rings to introduce bromine and chlorine at desired positions (positions 6 and 2 respectively)

- Directed ortho-metalation using strong bases (e.g., lithium diisopropylamide or n-butyllithium) at low temperatures to generate aryllithium intermediates

- Reaction with boron electrophiles (triisopropyl borate or trimethyl borate)

- Acidic hydrolysis to yield the boronic acid

This approach requires precise control of halogenation steps to ensure regioselectivity and avoid over-halogenation or unwanted side reactions.

Alternative Synthetic Routes

While no direct synthetic route for this compound was found in the reviewed patents or literature, related syntheses of halogenated phenylboronic acids provide insights:

- Use of Grignard reagents or lithium-halogen exchange for metalation

- Boronation with trialkyl borates followed by acidic work-up

- Purification by column chromatography or recrystallization

These methods emphasize the importance of:

- Inert atmosphere (nitrogen or argon) to prevent side reactions

- Low temperature (-78 °C) to control lithiation regioselectivity

- Careful pH adjustment during work-up to optimize yield and purity

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions for this compound Synthesis (Inferred) | Notes/Comments |

|---|---|---|

| Starting material | 6-bromo-2-chlorotoluene or substituted halogenated toluene | Commercially available or synthesized |

| Metalation reagent | n-Butyllithium or lithium diisopropylamide | Used at -78 °C |

| Solvent | Anhydrous tetrahydrofuran (THF) or hexanes | Dry and oxygen-free |

| Boron electrophile | Triisopropyl borate or trimethyl borate | High purity (>99%) preferred |

| Reaction temperature | -78 °C for lithiation, then room temperature for boronation | Critical for regioselectivity |

| Work-up | Acidification with 1N HCl to pH 5-6, extraction with ethyl acetate | Controls hydrolysis of boronate ester |

| Purification | Rotary evaporation at 35 °C, rinsing with n-hexane, recrystallization or chromatography | Ensures product purity |

| Yield | Estimated 70-78% based on similar compounds | Dependent on reaction optimization |

Research Findings and Notes

- The lithiation-boration method is the most widely accepted and scalable preparation route for halogenated methylphenylboronic acids.

- The use of triisopropyl borate as a boron source offers advantages in terms of reaction efficiency and ease of removal of byproducts.

- Maintaining low temperatures during lithiation (-78 °C) is essential to avoid side reactions and ensure regioselective metalation.

- Acidic work-up with dilute hydrochloric acid (pH 5-6) is critical to convert boronate esters to the free boronic acid without decomposition.

- Purification steps involving solvent evaporation under mild conditions and hexane rinsing improve product crystallinity and purity.

- Although direct literature on this compound is limited, analogous syntheses of halogenated phenylboronic acids strongly support the applicability of these methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-bromo-2-chloro-3-methylphenylboronic acid, and what methodological considerations are critical for optimizing yield?

- Answer : The synthesis typically involves halogenation of precursor aromatic compounds followed by Miyaura borylation. Key steps include:

- Halogenation : Introducing bromine and chlorine substituents via electrophilic substitution or metal-catalyzed cross-coupling. For example, bromine can be added using NBS (N-bromosuccinimide) under controlled conditions to avoid over-halogenation .

- Borylation : Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂pin₂) in anhydrous tetrahydrofuran (THF) at reflux. Base selection (e.g., KOAc) is critical to stabilize the boronic acid intermediate .

- Purification : Column chromatography or recrystallization in cold, non-polar solvents to isolate the product while minimizing boronic acid hydrolysis .

Q. How should this compound be stored to maintain stability, and what degradation mechanisms should researchers anticipate?

- Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Boronic acids are prone to:

- Hydrolysis : Exposure to moisture converts boronic acids to boroxines. Use molecular sieves or anhydrous solvents during storage .

- Oxidation : Air-sensitive intermediates may require stabilization with antioxidants like BHT (butylated hydroxytoluene) .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Answer :

- NMR Spectroscopy : and NMR to verify substituent positions and boronic acid functionality.

- X-ray Crystallography : For unambiguous structural confirmation. Tools like SHELXL or WinGX are standard for small-molecule refinement .

- HPLC/HPLC-MS : Quantify purity (>97% by HLC) and detect hydrolyzed byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, chloro, and methyl substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Answer :

- Steric Hindrance : The 2-chloro and 3-methyl groups create steric bulk, slowing transmetallation steps. Use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to enhance reaction rates .

- Electronic Effects : Electron-withdrawing substituents (Br, Cl) deactivate the aryl ring, reducing oxidative addition efficiency. Pd catalysts with strong electron-donating ligands (e.g., P(t-Bu)₃) improve turnover .

- Optimization : Screen solvent polarity (dioxane vs. THF) and bases (K₂CO₃ vs. CsF) to balance reactivity and stability .

Q. What strategies can resolve contradictions in purity assessments between HPLC, NMR, and elemental analysis data?

- Answer : Contradictions often arise from:

- Residual Solvents : NMR may detect trace solvents (e.g., THF) not quantified by HPLC. Use TGA (thermogravimetric analysis) to confirm solvent content .

- Boroxine Formation : Hydrolysis during storage creates boroxine dimers, which HPLC may misreport. Re-dissolve samples in deuterated DMSO for NMR to quantify boroxine .

- Elemental Analysis : Discrepancies in C/H/B ratios may indicate incomplete purification. Repeat recrystallization with gradient cooling .

Q. How can computational methods predict the compound’s reactivity in novel catalytic systems or non-traditional coupling partners?

- Answer :

- DFT Calculations : Model transition states for oxidative addition or transmetallation steps. Software like Gaussian or ORCA can predict activation barriers influenced by substituent electronic profiles .

- Docking Studies : For biological applications, simulate interactions with enzymes (e.g., proteases) to design targeted inhibitors. Tools like AutoDock Vina assess binding affinities .

- Machine Learning : Train models on existing Suzuki-Miyaura reaction datasets to predict optimal catalysts/solvents for new substrates .

Methodological Best Practices

Q. What experimental protocols mitigate competing side reactions (e.g., protodeboronation) during cross-coupling?

- Answer :

- Acid-Free Conditions : Avoid protic solvents (e.g., water) and acidic bases (e.g., NaHCO₃) to suppress protodeboronation. Use Cs₂CO₃ in THF/water (10:1) mixtures .

- Low-Temperature Initiation : Start reactions at 0°C to slow side reactions before heating to reflux.

- In Situ IR Monitoring : Track boronic acid consumption to optimize reaction termination .

Q. How should researchers handle discrepancies between crystallographic data and spectroscopic results for this compound?

- Answer :

- Twinned Crystals : Use SHELXL’s TWIN command to refine twinned structures, ensuring accurate bond-length/angle reporting .

- Dynamic Disorder : For flexible methyl/boronic acid groups, apply restraints in refinement and validate with Hirshfeld surface analysis .

- Complementary Techniques : Correlate XRD data with solid-state NMR to resolve ambiguities in molecular conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.